molecular formula C15H10BrClN2S B12920683 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione CAS No. 823195-65-9

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione

Cat. No.: B12920683
CAS No.: 823195-65-9
M. Wt: 365.7 g/mol
InChI Key: MTIAOLNWMIJIQY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: The introduction of the bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thionation: The thione group can be introduced by treating the quinazoline derivative with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and liquid crystal displays.

    Biological Studies: It can serve as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has different core structures and functional groups.

    4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Another bromophenyl derivative with distinct biological activities.

Uniqueness

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

823195-65-9

Molecular Formula

C15H10BrClN2S

Molecular Weight

365.7 g/mol

IUPAC Name

3-(4-bromophenyl)-6-chloro-2-methylquinazoline-4-thione

InChI

InChI=1S/C15H10BrClN2S/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3

InChI Key

MTIAOLNWMIJIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)Br

Origin of Product

United States

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